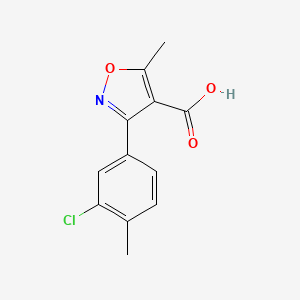
3-(3-Chloro-4-methylphenyl)-5-methylisoxazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Chloro-4-methylphenyl)-5-methylisoxazole-4-carboxylic acid: is a chemical compound with the following structure:
ClC6H3C(CH3)NO2
It belongs to the class of isoxazole carboxylic acids and contains both an isoxazole ring and a carboxylic acid functional group. The compound’s systematic name reflects its substituents: a chlorine atom at the 3-position, a methyl group at the 4-position of the phenyl ring, and a methyl group at the 5-position of the isoxazole ring.
Preparation Methods
Synthetic Routes: Several synthetic routes exist for the preparation of this compound. One common approach involves the reaction of 3-chloro-4-methylphenylboronic acid with an appropriate isoxazole derivative. The boronic acid reacts with the isoxazole ring under Suzuki-Miyaura cross-coupling conditions, resulting in the desired product.
Industrial Production Methods: While specific industrial production methods may vary, large-scale synthesis typically involves efficient and scalable processes. These methods often optimize reaction conditions, reagent availability, and cost-effectiveness.
Chemical Reactions Analysis
Reactivity:
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of various oxidation products.
Substitution: The chlorine atom at the 3-position is susceptible to nucleophilic substitution reactions.
Reduction: Reduction of the nitro group (NO₂) can yield an amino group (NH₂).
Suzuki-Miyaura Coupling: Involves the use of a palladium catalyst, a base, and an aryl or heteroaryl boronic acid.
Nitro Reduction: Reagents like tin(II) chloride or iron powder in acidic conditions can reduce the nitro group to an amino group.
Chlorination: Chlorine gas or chlorinating agents can introduce chlorine atoms.
Major Products: The major products depend on the specific reaction conditions and substituents. Potential products include derivatives with modified functional groups or positional isomers.
Scientific Research Applications
Chemistry::
Building Block: Used in the synthesis of more complex molecules due to its versatile reactivity.
Drug Discovery: Investigated for potential pharmaceutical applications.
Bioactivity Studies: Assessed for biological activity, including antimicrobial, anti-inflammatory, or anticancer properties.
Target Identification: Used to identify molecular targets in biological systems.
Fine Chemicals: Employed in the production of specialty chemicals.
Agrochemicals: Investigated for use in pesticides or herbicides.
Mechanism of Action
The exact mechanism by which this compound exerts its effects depends on its specific interactions with biological targets. Further research is needed to elucidate its precise mode of action.
Comparison with Similar Compounds
While there are no direct analogs to this compound, its unique combination of substituents contributes to its distinct properties. Similar compounds may include other isoxazole derivatives or carboxylic acids.
Properties
Molecular Formula |
C12H10ClNO3 |
|---|---|
Molecular Weight |
251.66 g/mol |
IUPAC Name |
3-(3-chloro-4-methylphenyl)-5-methyl-1,2-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C12H10ClNO3/c1-6-3-4-8(5-9(6)13)11-10(12(15)16)7(2)17-14-11/h3-5H,1-2H3,(H,15,16) |
InChI Key |
DGORKSCSXSHKNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NOC(=C2C(=O)O)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(4-Amino-1H-benzo[d][1,2,3]triazol-1-yl)thietane 1,1-dioxide](/img/structure/B13541791.png)



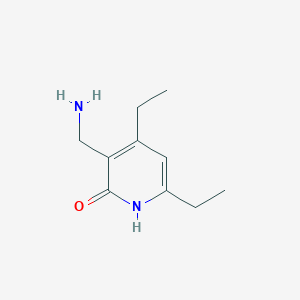




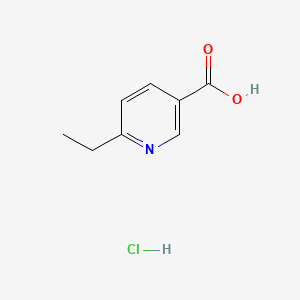
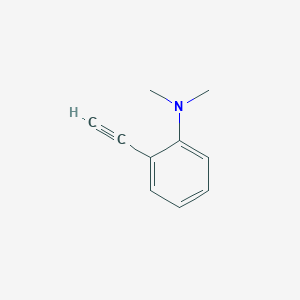
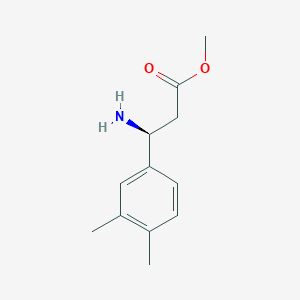
![(2S)-2-[(2S)-2-aminopropanamido]-4-(methylsulfanyl)butanoicacid,trifluoroaceticacid](/img/structure/B13541853.png)
